1,4-二苯并菲醌

描述

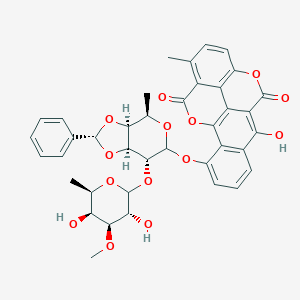

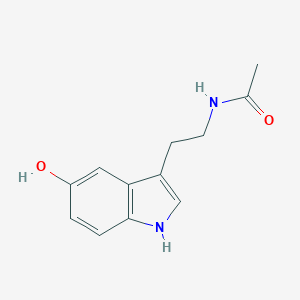

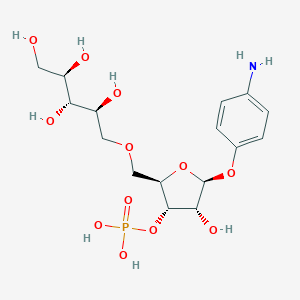

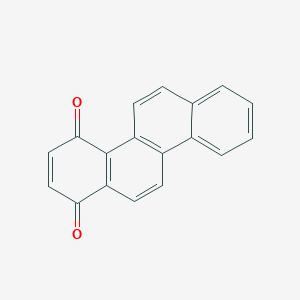

Chrysene-1,4-dione is a member of phenanthrenes.

科学研究应用

芳香烃受体激活

1,4-二苯并菲醌 (1,4-CQ) 被认为是芳香烃受体 (Ahr) 的激活剂,芳香烃受体是一种细胞环境传感器 。这种激活对各种生物过程可能产生重大影响。

炎症反应调节

在一项研究中发现,1,4-CQ 与脂多糖 (LPS)(一种代表性的炎症激活剂)联合使用,可以在巨噬细胞中诱导明显的促炎反应 。这表明 1,4-CQ 可用于研究炎症反应,并可能开发抗炎药物。

狼疮样疾病研究

有趣的是,1,4-CQ 已被用于与狼疮(一种自身免疫性疾病)相关的研究。 在一项研究中发现,1,4-CQ 激活 Ahr 会加重 FcgRIIb −/− 小鼠(一种遗传易感狼疮样模型)的疾病严重程度 。这表明 1,4-CQ 可用于研究狼疮的发病机制,并可能开发新的治疗策略。

巨噬细胞极化

1,4-CQ 被发现会影响巨噬细胞极化。 在一项研究中发现,用 1,4-CQ 处理会增加巨噬细胞中 CD-86 的表达,CD-86 是 M1 巨噬细胞极化的生物标志物 。这表明 1,4-CQ 可用于研究巨噬细胞极化,并可能开发调节免疫反应的新策略。

细胞凋亡

1,4-CQ 被发现会诱导细胞凋亡。 在一项研究中发现,用 1,4-CQ 处理会增加 Annexin V 阳性细胞的数量,表明细胞凋亡增加 。这表明 1,4-CQ 可用于研究细胞凋亡,并可能开发在癌细胞中诱导凋亡的新策略。

化学合成

1,4-二苯并菲醌用于化学合成 。其独特的化学结构使其成为合成各种复杂有机分子的宝贵化合物。

作用机制

Target of Action

The primary target of 1,4-Chrysenequinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytoplasmic receptor and transcription factor that is activated by binding to corresponding ligands . It plays a crucial role in the regulation of innate and adaptive immunity .

Mode of Action

1,4-Chrysenequinone acts as an activator of AhR . It shows significant AhR ligand activity, with concentration equivalent with 25% of TCDD max (ECTCDD25s) of 9.7 nM and 1.9 μM in yeast and mouse hepatoma cell systems, respectively . This interaction with AhR leads to the activation of various genes, thereby transmitting relevant information by binding to DNA .

Biochemical Pathways

The activation of AhR by 1,4-Chrysenequinone affects various biochemical pathways. AhR is known to regulate the transcriptional expression of genes .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.

Result of Action

The activation of AhR by 1,4-Chrysenequinone leads to significant changes at the molecular and cellular levels. It has been observed that 1,4-Chrysenequinone can lead to a more severe inflammatory response in certain conditions . For instance, it was used to produce a strong response in macrophages of FcgRIIb-/- mice, leading these mice to develop lupus-like features .

安全和危害

When handling 1,4-Chrysenequinone, one should avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

生化分析

Biochemical Properties

1,4-Chrysenequinone interacts with various enzymes and proteins. It acts as an activator for the Aryl Hydrocarbon Receptor (AhR), a protein that plays a crucial role in the regulation of biochemical reactions . The nature of this interaction involves the binding of 1,4-Chrysenequinone to the AhR, which can influence the receptor’s activity.

Cellular Effects

It is known that the compound can influence cell function through its interaction with the AhR . This can potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,4-Chrysenequinone exerts its effects through binding interactions with biomolecules such as the AhR . This can lead to changes in gene expression and potentially influence enzyme activity. The exact mechanism of action of 1,4-Chrysenequinone remains to be fully elucidated.

属性

IUPAC Name |

chrysene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKIKBNUWJNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143571 | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-16-1 | |

| Record name | 1,4-Chrysenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Chrysenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?

A1: 1,4-Chrysenequinone exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, 1,4-Chrysenequinone can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].

Q2: What is the structural characterization of 1,4-Chrysenequinone?

A2: 1,4-Chrysenequinone is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.

Q3: What is known about the environmental impact and degradation of 1,4-Chrysenequinone?

A3: While specific details on the ecotoxicological effects of 1,4-Chrysenequinone aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for 1,4-Chrysenequinone formation and its subsequent introduction into ecosystems.

Q4: What analytical methods are commonly used to characterize and quantify 1,4-Chrysenequinone?

A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of 1,4-Chrysenequinone in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of 1,4-Chrysenequinone from complex mixtures and provides information about its abundance.

Q5: How does the structure of 1,4-Chrysenequinone relate to its activity?

A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like 1,4-Chrysenequinone []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, 1,4-Chrysenequinone and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].

Q6: What is the toxicological profile of 1,4-Chrysenequinone?

A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to 1,4-Chrysenequinone can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of 1,4-Chrysenequinone in various biological systems.

Q7: Has 1,4-Chrysenequinone been investigated in any in vitro or in vivo models?

A7: Yes, 1,4-Chrysenequinone has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that 1,4-Chrysenequinone exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of 1,4-Chrysenequinone worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of 1,4-Chrysenequinone and its relevance in understanding disease mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。